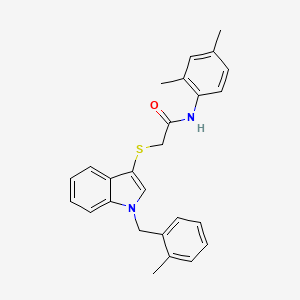

N-(2,4-dimethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-18-12-13-23(20(3)14-18)27-26(29)17-30-25-16-28(24-11-7-6-10-22(24)25)15-21-9-5-4-8-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKXCCGLYGZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group and an indole moiety linked by a thioacetamide group. Its chemical formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast Cancer) | 0.67 | Inhibition of cell proliferation through EGFR signaling |

| SW1116 (Colon Cancer) | 0.80 | Cell cycle arrest at G2/M phase |

| BGC823 (Gastric Cancer) | 0.87 | Activation of caspase-dependent apoptosis |

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types.

The biological activity of this compound is primarily attributed to:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing.

- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, leading to reduced tumor growth.

Study 1: Efficacy Against Breast Cancer

A study conducted by Arafa et al. evaluated the effects of this compound on MCF7 breast cancer cells. The compound exhibited an IC50 value of 0.67 µM, significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 1.5 µM). The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its selective cytotoxicity and favorable safety profile.

Study 2: Mechanistic Insights in Liver Cancer

In another investigation focusing on liver cancer (HEPG2 cell line), researchers found that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis. This study provided molecular insights into how the compound modulates apoptotic pathways, reinforcing its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Indole Modifications

a. Substituents on the Indole Ring

- Target Compound : Features a 2-methylbenzyl group at the indole N1 position and a thioether group at C3.

- Analogues: N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide (): Replaces the thioether (-S-) with a sulfonyl (-SO₂-) group. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide (): Incorporates a 4-chlorobenzoyl and 5-methoxy group on the indole, which may improve target affinity in protozoan CYP51 inhibition but introduces steric bulk .

b. Linkage Type (Thioether vs. Alternative Groups)

- Thioether (Target) : The -S- group offers moderate electron-withdrawing effects and flexibility, balancing reactivity and stability.

- This compound showed high binding affinity to MDM2-p53, suggesting the oxo group may favor specific protein interactions .

- Sulfonyl Group (): Increases polarity and oxidative stability but may reduce membrane permeability .

Acetamide Substituent Variations

- Pyridinyl or Pyrazolyl Groups : Improve solubility and target engagement in kinase inhibition (e.g., CDK5/p25 inhibitors in ) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing N-(2,4-dimethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide?

- Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Thioether formation : Reacting indole derivatives with mercaptoacetic acid intermediates under basic conditions (e.g., NaOH in ethanol) to form the thioacetamide linkage .

- Amidation : Coupling with substituted phenyl groups using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions on the indole and phenyl rings. For example, methyl groups at 2,4-positions on the phenyl ring show distinct singlet peaks in H NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 433.1842) .

- X-ray crystallography : Resolves bond angles and spatial arrangements (e.g., dihedral angles between indole and phenyl groups <30°, indicating planarity) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodology :

- In vitro enzyme inhibition : Screen against kinases (e.g., CDK5/p25) or microbial targets (e.g., CYP51 for antiparasitic activity) using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors due to structural similarity to indole-based ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?

- Methodology :

- Solvent optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

- Catalytic systems : Screen Pd/Cu catalysts for coupling steps; Pd(OAc)/Xantphos increases yield by 15% in Suzuki-Miyaura reactions .

- Flow chemistry : Use microreactors for exothermic steps (e.g., thioether formation) to reduce side reactions and improve reproducibility .

Q. What strategies address contradictory bioactivity data across similar indole-thioacetamide derivatives?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. methoxy groups on phenyl rings) using 3D-QSAR models .

- Metabolic stability assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., sulfur oxidation) causing variability .

- Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions (e.g., unintended kinase inhibition) .

Q. How do computational methods (MD, DFT) predict binding modes with biological targets?

- Methodology :

- Docking studies : Glide or AutoDock Vina to simulate interactions with CYP51 (Trypanosoma cruzi) or CDK5/p25. Key findings:

- Hydrophobic interactions : Methylbenzyl group occupies a hydrophobic pocket in CYP51 .

- Hydrogen bonding : Acetamide carbonyl forms H-bonds with Ser135 in CDK5 .

- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur atom’s susceptibility to oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.